molecular formula C25H26N4O4 B2948759 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 630063-46-6

3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2948759
CAS No.: 630063-46-6
M. Wt: 446.507
InChI Key: ZPZIAOXTNLWMNN-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a pyridine ring, an imidazole ring, a morpholino group, and a phenyl group . Pyridine and imidazole rings are common in medicinal chemistry and have been incorporated in a diverse range of drug candidates .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Derivatives

The compound 3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is related to a broad spectrum of research focused on the synthesis of heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, research on similar heterocycles has shown the ability to synthesize diverse derivatives like quinoxaline, benzothiadiazine, and imidazo[1,2-a]pyridines, highlighting the compound's relevance in generating pharmacologically active molecules (Zohdi, Osman, & Abdelhamid, 1997). Further, the synthesis of pyridine and fused pyridine derivatives indicates a wide array of potential applications in creating complex chemical entities for further testing and development (Al-Issa, 2012).

Fluorescence Properties and Applications

Additionally, investigations into the fluorescent properties of similar compounds, particularly those with hydroxymethyl groups on imidazo[1,2-a]pyridines and pyrimidines, suggest potential applications in the development of biomarkers and photochemical sensors. The ability of these compounds to emit light under specific conditions could be leveraged for analytical and diagnostic purposes in both biological and environmental contexts (Velázquez-Olvera et al., 2012).

Acetylcholinesterase Inhibition

Research on carbamate derivatives of related compounds as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds demonstrates potential applications in treating diseases such as Alzheimer's and in protection against chemical warfare agents. These studies suggest that the structural elements of the compound can be modified to enhance acetylcholinesterase inhibitory activity, showcasing its potential in medicinal chemistry (Sundberg et al., 1993).

Properties

IUPAC Name

(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-17-21(28-10-6-5-9-19(28)26-17)23(30)20-22(18-7-3-2-4-8-18)29(25(32)24(20)31)12-11-27-13-15-33-16-14-27/h2-10,22,30H,11-16H2,1H3/b23-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGKSXHWHZBULV-BSYVCWPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC=CC=C5)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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